

Essential Safety and Handling Guide for IDE1 (Inducer of Definitive Endoderm 1)

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Compound of Interest

Compound Name: IDE1

Cat. No.: B1674371

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For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operational use, and disposal of **IDE1**.

This document provides critical safety and logistical information for the handling of **IDE1**, a small molecule used to induce the differentiation of embryonic stem cells into definitive endoderm. Adherence to these guidelines is essential for ensuring laboratory safety and the integrity of your research.

Immediate Safety and Handling Precautions

IDE1, with the chemical name 1-[2-[(2-carboxyphenyl)methylene]hydrazide]-heptanedioic acid, is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.^[1] Therefore, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

When handling **IDE1**, the following personal protective equipment should be worn at all times:

PPE Category	Specific Recommendations
Eye/Face Protection	Chemical safety goggles or a face shield.
Skin Protection	Chemical-resistant gloves (e.g., nitrile), a lab coat, and full-length pants.
Respiratory Protection	A NIOSH-approved respirator is necessary when handling the powder form or if there is a risk of aerosolization.

Handling and Storage:

- Handling: Use **IDE1** in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid contact with skin and eyes. After handling, wash hands thoroughly with soap and water.[1]
- Storage: Store **IDE1** in a tightly sealed container in a cool, dry place. The recommended storage temperature is -20°C.[2]

Operational and Disposal Plans

Operational Plan - General Experimental Protocol:

IDE1 is used to direct the differentiation of pluripotent stem cells into definitive endoderm by activating the TGF- β signaling pathway.[3][4] A general protocol involves the following steps:

- Reconstitution: **IDE1** is typically supplied as a crystalline solid and should be dissolved in a suitable solvent, such as Dimethyl sulfoxide (DMSO), to create a stock solution.[2][4]
- Cell Culture: Plate pluripotent stem cells in an appropriate culture medium.
- Induction of Differentiation: Add **IDE1** to the cell culture medium at the desired final concentration. The effective concentration (EC50) for inducing SOX17 expression in mouse embryonic stem cells is approximately 125 nM.[3]
- Incubation: Incubate the cells for the specified period to allow for differentiation.

- Verification: Analyze the cells for the expression of definitive endoderm markers, such as SOX17 and FOXA2, to confirm successful differentiation.

Disposal Plan:

Dispose of **IDE1** and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Unused **IDE1** should be treated as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash. Consult your institution's environmental health and safety (EHS) department for specific disposal procedures.

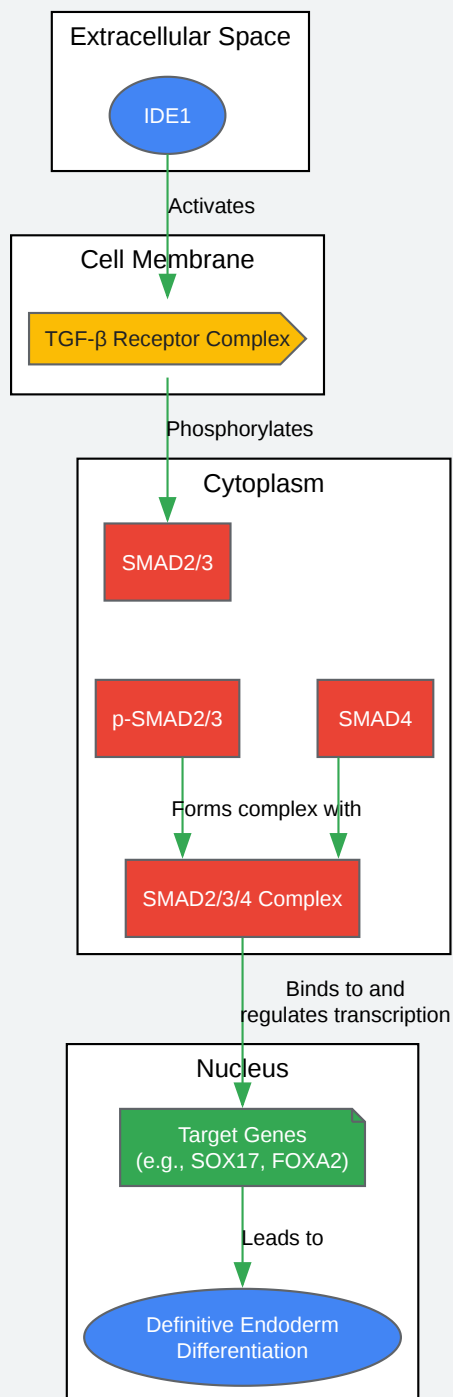
Quantitative Data Summary

Property	Value	Reference
Chemical Formula	C ₁₅ H ₁₈ N ₂ O ₅	[3][4]
Molecular Weight	306.3 g/mol	[4]
CAS Number	1160927-48-9	[1][3][4][5]
Purity	≥95%	[3][4]
EC ₅₀	125 nM (for inducing SOX17 expression in mouse ES cells)	[3]
Solubility	Soluble in DMSO (to 100 mM) and 2eq. NaOH (to 100 mM)	
Storage Temperature	-20°C	[2]

Signaling Pathway and Experimental Workflow

IDE1 functions by activating the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is crucial for inducing the differentiation of definitive endoderm. The diagram below illustrates this process.

IDE1 Signaling Pathway for Definitive Endoderm Differentiation

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Caption: **IDE1** activates the TGF- β receptor, leading to the phosphorylation of SMAD2/3 and subsequent gene expression changes that drive definitive endoderm differentiation.

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